sarcalumenin
Description
Properties
CAS No. |
126469-70-3 |
|---|---|
Molecular Formula |
Cl3H6O3Os |
Synonyms |
sarcalumenin |
Origin of Product |
United States |
Molecular Characteristics and Subcellular Distribution of Sarcalumenin
Protein Isoforms and Gene Expression Variants of Sarcalumenin
This compound is encoded by the SRL gene. wikipedia.org In humans, the SRL gene is located on chromosome 16 at band 16p13.3. wikipedia.orgnih.govgenecards.org In mice, the Srl gene is located on chromosome 16 at band 16 A1. wikipedia.orgnih.gov
The SRL gene gives rise to multiple protein isoforms through alternative splicing. nih.govnih.govuniprot.orgahajournals.org The long isoform of this compound is a glycoprotein (B1211001) with a molecular weight reported to be around 160 kDa, composed of 473 amino acids. nih.govwikipedia.orgmdpi.com A shorter isoform, with a molecular weight of approximately 53 kDa, is also produced via alternative splicing. nih.govahajournals.orgmdpi.comcore.ac.uk This shorter variant corresponds to the COOH-terminal half of the protein and, notably, does not possess calcium-binding capabilities, with its precise function remaining unclear. nih.govmdpi.comcore.ac.uk The long isoform contains a calcium-binding domain situated between the N-terminal and C-terminal regions, along with several nucleotide-binding motifs characteristic of P-loop-containing ATPase/GTPases. nih.govmdpi.comresearchgate.net
Gene expression analysis indicates that SRL is expressed in various tissues, with biased expression observed in heart muscle, skeletal muscle, and tongue in humans. uniprot.org In mice, biased expression is seen in adult heart, adult mammary gland, and other tissues. nih.gov The expression levels of this compound can differ between fast- and slow-twitch muscles, suggesting an adaptation to varying physiological calcium-binding demands. mdpi.com Studies have also shown that the expression levels of the 160 kDa and 54 kDa isoforms can differ between sexes, with higher expression observed in males than in females in mouse hearts. ahajournals.org
This compound is N-glycosylated. uniprot.org
Subcellular Localization within the Sarcoplasmic Reticulum
This compound is predominantly located within the lumen of the sarcoplasmic reticulum. wikipedia.orgnih.govgenecards.orgnih.govuniprot.org It is considered a peripheral membrane protein and may associate with the SR membrane through a calcium-dependent mechanism. uniprot.orgmdpi.com
Distribution in Longitudinal Sarcoplasmic Reticulum
This compound is found predominantly in the longitudinal sarcoplasmic reticulum (SR). nih.govresearchgate.netresearchgate.netnih.govmdpi.comoup.comresearchgate.netdoi.org The longitudinal SR constitutes the largest portion of the SR network and is the primary location of the SR Ca2+ ATPases (SERCAs), which are responsible for pumping calcium ions from the cytosol into the SR lumen. nih.gov Both the long and short isoforms of this compound are primarily located in the lumen of the longitudinal SR. mdpi.com
Comparative Localization with Other Sarcoplasmic Reticulum Proteins
The subcellular localization of this compound within the SR differs from that of other key calcium-handling proteins. While this compound is predominantly found in the longitudinal SR, calsequestrin (CSQ), another major luminal calcium-binding protein, is primarily concentrated in the terminal cisternae of the SR. nih.govresearchgate.netresearchgate.netdoi.org The terminal cisternae are the regions of the SR that are in close proximity to the transverse tubules and are where the ryanodine (B192298) receptors (RyRs), the calcium release channels, are co-localized. nih.govresearchgate.netdoi.org
This differential localization is significant; this compound is found in the same region as SERCA pumps (longitudinal SR), while calsequestrin is found with RyRs (junctional SR/terminal cisternae). nih.govoup.comresearchgate.netdoi.org This spatial arrangement suggests distinct roles for these proteins in regulating calcium handling within different domains of the SR. Studies have shown that this compound can interact with SERCA2a, the cardiac isoform of SERCA, enhancing its protein stability and facilitating calcium sequestration into the SR. oup.comresearchgate.netdoi.org In contrast, calsequestrin is known to interact with RyRs and other junctional SR proteins like triadin and junctin, modulating calcium release from the SR. oup.comdoi.org
Other calcium-binding proteins found in the SR lumen include histidine-rich calcium-binding protein (HRC) and calreticulin (B1178941). nih.govmdpi.com HRC and calreticulin, along with calsequestrin, are primarily located in the junctional SR, similar to calsequestrin. nih.govresearchgate.net
The following table summarizes the comparative localization of key calcium-handling proteins within the sarcoplasmic reticulum:
| Protein Name | Primary Subcellular Localization within SR | Associated Proteins/Structures |
| This compound (SAR) | Longitudinal SR lumen | SERCA pumps |
| Calsequestrin (CSQ) | Junctional SR lumen (Terminal Cisternae) | Ryanodine Receptors (RyRs), Triadin, Junctin |
| Histidine-rich Ca²⁺-binding protein (HRC) | Junctional SR lumen | Likely associated with RyRs and other junctional proteins |
| Calreticulin | SR lumen (Ubiquitous) | Primarily associated with junctional SR proteins |
| SERCA (Sarco-Endoplasmic Reticulum Calcium ATPase) | Longitudinal SR membrane | This compound, Phospholamban (PLN) |
| Ryanodine Receptor (RyR) | Junctional SR membrane | Calsequestrin, Triadin, Junctin |
Fundamental Biological Functions of Sarcalumenin
Role in Sarcoplasmic Reticulum Calcium Buffering Capacity
Sarcalumenin contributes to the calcium buffering capacity within the lumen of the sarcoplasmic reticulum. physiology.orgwikipedia.org As a low-affinity, high-capacity calcium-binding protein, it plays a role in storing calcium within the SR. nih.govmdpi.comphysiology.org This buffering action is essential for maintaining the precise calcium concentrations required for muscle function. nih.govresearchgate.netmdpi.com Studies using this compound knockout mice have indicated that the absence of this compound can lead to a marginally weakened calcium uptake activity in the SR, suggesting its contribution to calcium buffering and the maintenance of calcium pump proteins. physiology.org
Contribution to Excitation-Contraction Coupling in Muscle Fibers
This compound plays a critical role in the modulation of calcium uptake and release during excitation-contraction (E-C) coupling in muscle fibers. nih.govresearchgate.netmdpi.comresearchgate.netnih.govwikipedia.org E-C coupling is the fundamental process by which an electrical signal (excitation) is converted into a mechanical response (contraction) in muscle. This process relies on the precise release and reuptake of calcium ions by the SR. researchgate.netmdpi.com this compound's presence in the longitudinal SR, where calcium uptake occurs, positions it to influence this crucial cycle. researchgate.netresearchgate.netresearchgate.netnih.gov
Mechanisms of Calcium Uptake and Release Modulation
This compound influences calcium uptake and release primarily through its interaction with the Sarco-Endoplasmic Reticulum Calcium ATPases (SERCA) and its potential impact on SERCA activity and stability.
Interaction with Sarco-Endoplasmic Reticulum Calcium ATPases (SERCA)
This compound is located in the longitudinal SR, the same region where SERCA pumps reside. researchgate.netresearchgate.netresearchgate.netnih.gov Research indicates that this compound interacts with SERCA, specifically SERCA1 in skeletal muscle and SERCA2a in cardiac muscle. researchgate.netnih.govoup.comdoi.orgoup.com This interaction has been demonstrated through co-immunoprecipitation studies. oup.comoup.com
Influence on SERCA Protein Stability and Activity
Studies suggest that this compound modulates the stability and activity of SERCA proteins. researchgate.netnih.govoup.comdoi.orgoup.com In this compound knockout mice, a decrease in SERCA1 protein expression was observed in skeletal muscle, despite unchanged SERCA1 mRNA levels, suggesting a post-transcriptional influence on protein levels. oup.comdoi.org Furthermore, co-expression of this compound with SERCA2a in cultured cells augmented SERCA2a-mediated calcium uptake and significantly prolonged the half-life of the SERCA2a protein. oup.comoup.com These findings indicate that this compound enhances SERCA protein stability and facilitates calcium sequestration into the SR. oup.comoup.com The interaction between this compound and SERCA is considered essential for preserving cardiac function under stress. oup.comoup.com
Involvement in Store-Operated Calcium Entry (SOCE) Mechanisms
This compound is also implicated in Store-Operated Calcium Entry (SOCE) mechanisms. nih.govresearchgate.netphysiology.orgnih.govdoi.orgphysiology.org SOCE is a process by which depletion of SR calcium stores triggers the influx of extracellular calcium into the cell, helping to replenish SR calcium levels. researchgate.netphysiology.org Studies using this compound knockout mice have shown enhanced SOCE activity. mdpi.comphysiology.orgphysiology.orgnih.gov This enhanced SOCE in the absence of this compound may be a compensatory mechanism for altered calcium handling. mdpi.comphysiology.org The increased SOCE in this compound knockout mice correlated with elevated expression of mitsugumin 29 (MG29), a protein located in the triad (B1167595) junction known to influence SOCE and calcium release. mdpi.comphysiology.orgnih.gov
Impact on Muscle Fatigue Resistance
This compound has been linked to muscle fatigue resistance. nih.govresearchgate.netphysiology.orgnih.govdoi.orgnih.gov Studies using this compound knockout mice have demonstrated enhanced resistance to muscle fatigue during treadmill exercise and intermittent fatiguing stimulation of isolated muscles. mdpi.comphysiology.orgnih.gov This increased fatigue resistance in this compound-deficient muscles is thought to be related to the observed alterations in calcium handling, including enhanced SOCE and potentially compensatory changes in other calcium regulatory proteins like MG29. mdpi.comphysiology.orgnih.gov The enhanced SOCE could contribute to more effective calcium refilling of the SR, supporting continued muscle function during prolonged activity. physiology.org
Role in Muscle Development and Maturation Processes
This compound is proposed to play a role in muscle development, as its protein expression has been shown to increase gradually during fiber maturation nih.govmdpi.com. Studies using this compound knockout (SAR-KO) mice have provided insights into its importance. These mice exhibit phenotypic changes in skeletal muscle that resemble those observed in aged muscle, including diminished calcium uptake into the SR lumen and altered calcium handling properties nih.govmdpi.com. The age-related reduction in SAR may significantly impact the progression of the sarcopenic phenotype nih.govmdpi.com.
Research suggests that a significant reduction in SAR expression can lead to a decreased capacity of the longitudinal SR shuttle system, potentially negatively influencing the availability of ions for fast calcium release mechanisms and contributing to a decline in contractile force and muscle function during normal aging nih.gov. While SAR is not considered essential for fundamental muscle function, it contributes to improving the calcium handling functions of the SR in striated muscle frontiersin.org. Muscle from SAR-KO mice has shown weakened calcium uptake in isolated SR vesicles frontiersin.org. In these mutant muscles, the expression of the SERCA protein was decreased, despite consistent levels of mRNA with wild-type mice frontiersin.org.
Increased SAR expression during muscle development suggests its involvement in the proper functioning of mature SR frontiersin.org. SAR is considered important in the release and uptake of calcium, a crucial second messenger in the excitation-contraction-relaxation cycle of skeletal muscle cells frontiersin.org.
Studies in SAR-KO mice have also revealed enhanced resistance to fatigue and altered calcium handling properties physiology.orgcore.ac.uknih.gov. These mice fatigued less during treadmill exercise, and isolated muscles were more resistant to intermittent fatiguing stimulation compared to wild-type mice physiology.orgnih.gov. This fatigue-resistant phenotype in SAR-KO muscles was associated with enhanced store-operated calcium entry (SOCE) physiology.orgcore.ac.uknih.gov. Biochemical analysis of SAR-KO muscles showed significantly elevated expression of mitsugumin 29 (MG29), a protein located in the triad junction of skeletal muscle physiology.orgnih.gov. It is suggested that the enhanced SOCE activity in SAR-KO muscle may correlate with the increased expression of MG29, potentially representing a compensatory change in calcium regulatory proteins due to this compound ablation physiology.orgnih.govmdpi.com. MG29 and SAR may serve as therapeutic targets for muscle conditions where fatigue and strength are impacted, such as aging and dystrophy frontiersin.org.
| Muscle Type | SAR Expression during Maturation | Effect of SAR Reduction/Ablation | Associated Changes |
| Skeletal Muscle | Gradual increase | Diminished Ca²⁺ uptake, altered Ca²⁺ handling, reduced contractile force, enhanced fatigue resistance | Decreased SERCA protein, increased MG29 expression |
Contribution to Cardiac Electrophysiology and Sinus Rhythm Maintenance
This compound is also expressed in the cardiac SR and contributes to the regulation of intracellular calcium in the heart nih.govmdpi.com. Cardiac SAR is structurally distinct from skeletal muscle SAR nih.govmdpi.com. Similar to its role in skeletal muscle, cardiac SAR interacts with SERCA2a, enhancing its stability and modulating its function in the heart nih.govmdpi.comresearchgate.net.
Studies using SAR-KO mouse models have demonstrated the critical role of cardiac SAR in maintaining heart function, particularly under stress nih.govmdpi.comresearchgate.net. SAR deficiency has been shown to induce progressive heart failure in response to pressure overload, even though sham-operated SAR-KO mice exhibited only mild cardiac dysfunction researchgate.netnih.govphysiology.orgresearchgate.net. This suggests that cardiac SAR expression is essential for the heart's adaptation to biomechanical stress researchgate.netresearchgate.net. Furthermore, physiological stress, such as endurance exercise training, significantly impaired cardiac function and maximal exercise capacity in SAR-KO mice researchgate.netnih.govphysiology.org. This impairment was linked to a significant downregulation of SERCA2a and other calcium handling proteins, as well as a deterioration of the calcium storage system in the SAR-KO heart under exercise stress nih.govphysiology.org. These findings indicate that SAR plays a vital role in maintaining cardiac function under physiological stresses by regulating calcium transport activity into the SR nih.govphysiology.org. SAR may be a primary target for exercise-related adaptation of the SR calcium storage system to preserve cardiac function nih.govphysiology.org.
This compound is also necessary for maintaining a normal sinus rhythm during both aerobic and anaerobic exercise activity wikipedia.org. Research has shown that this compound is involved in calcium signaling and contributes to differences in electrophysiology between males and females ahajournals.orgahajournals.org. A microRNA, miR-871 (and its human orthologue miR-888), is responsible for decreased expression of this compound in females, and this contributes to the distinct electrophysiology observed between sexes ahajournals.orgahajournals.org. Overexpression of miR-871 mimics the effects seen in conditional cardiomyocyte-specific Srl-null mice on cardiac physiology ahajournals.orgahajournals.org. Inhibiting miR-871 in females shortened ventricular repolarization ahajournals.orgahajournals.org.
A novel pathway involving Calcineurin (CaN), CREB-regulated transcription co-activator (CRTC), and this compound has been identified as potentially underlying cardiac function and hypertrophy researchgate.netnih.govsciencedaily.com. Studies in Drosophila and human induced cardiomyocytes suggest that this compound is a downstream effector of CRTC in the heart researchgate.netnih.govbiorxiv.org. Cardiac-specific knockdown of CRTC in flies caused cardiac restriction, myofibrillar disorganization, fibrosis, and tachycardia, phenotypes also observed with manipulation of the fly ortholog of this compound ("thinman") researchgate.netsciencedaily.combiorxiv.org. Reduced expression of this compound in human induced cardiomyocytes due to CRTC knockdown led to increased action potential duration researchgate.netnih.govbiorxiv.org. This CaN-CRTC-Sarcalumenin signaling pathway appears to be conserved and represents an alternate pathway in cardiac hypertrophy researchgate.netnih.govbiorxiv.org.
| Cardiac Function Aspect | Role of this compound | Research Findings |
| Calcium Handling | Regulates intracellular Ca²⁺, interacts with SERCA2a to enhance stability and function | SAR-KO mice show impaired Ca²⁺ transport, especially under stress nih.govmdpi.comresearchgate.netresearchgate.net. |
| Response to Stress | Essential for maintaining function under biomechanical and physiological stress | Deficiency leads to progressive heart failure under pressure overload and impaired function during endurance exercise researchgate.netnih.govphysiology.orgresearchgate.net. |
| Sinus Rhythm Maintenance | Necessary for normal sinus rhythm during exercise | Important for maintaining normal sinus rhythm during aerobic and anaerobic activity wikipedia.org. |
| Cardiac Electrophysiology | Contributes to sex differences in electrophysiology | Regulation by miR-871/miR-888 influences SAR levels and affects ventricular repolarization ahajournals.orgahajournals.org. |
| Cardiac Hypertrophy | Involved in a CaN-CRTC-Sarcalumenin signaling pathway | Downstream effector of CRTC; manipulation affects heart structure, function, and action potential duration researchgate.netnih.govsciencedaily.combiorxiv.org. |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 106393 wikipedia.org |
| Calcium | 2519 clinisciences.com |
| Calsequestrin | 2519 clinisciences.com |
| SERCA | 2519 clinisciences.com |
| Ryanodine (B192298) receptor | 2519 clinisciences.com |
| Dihydropyridine (B1217469) receptor | 2519 clinisciences.com |
| Junctophilin | N/A |
| Mitsugumin 29 | N/A |
| TRPC3 | N/A |
| STIM1 | N/A |
| Inositol trisphosphate | 439456 teknokrat.ac.id |
| Mitsugumin 53 | N/A |
| Calreticulin (B1178941) | 439456 teknokrat.ac.id |
| Parvalbumin | N/A |
| Histidine-rich Ca²⁺-binding protein | N/A |
| Calcineurin | N/A |
| NFAT | N/A |
| CREB | N/A |
| CRTC | N/A |
| miR-871 | N/A |
| miR-888 | N/A |
| Phospholamban | N/A |
| Sodium/calcium exchanger | N/A |
| Orai1 | N/A |
| SERCA1 | 2519 clinisciences.com |
| SERCA2a | 2519 clinisciences.com |
| SERCA3 | 2519 clinisciences.com |
| Myostatin | N/A |
Role in Muscle Development and Maturation Processes
This compound is hypothesized to play a role in muscle development, evidenced by a gradual increase in its protein expression during the maturation of muscle fibers nih.govmdpi.com. Studies involving this compound knockout (SAR-KO) mice have been instrumental in understanding its functional significance. These murine models exhibit skeletal muscle phenotypes reminiscent of those observed in aged muscle, characterized by reduced calcium uptake into the SR lumen and altered calcium handling capabilities nih.govmdpi.com. The decline in SAR levels associated with aging may substantially contribute to the progression of sarcopenia nih.govmdpi.com.
The observed increase in SAR expression during muscle development suggests its involvement in the proper establishment and function of mature SR frontiersin.org. This compound is considered important for the processes of calcium release and uptake, which are critical as calcium acts as a vital second messenger in the excitation-contraction-relaxation cycle of skeletal muscle cells frontiersin.org.
Further studies in SAR-KO mice have revealed an enhanced resistance to fatigue and alterations in calcium handling properties physiology.orgcore.ac.uknih.gov. These mice displayed reduced fatigue during treadmill exercise, and their isolated muscles demonstrated greater resistance to intermittent fatiguing stimulation when compared to wild-type controls physiology.orgnih.gov. This fatigue-resistant phenotype in SAR-KO muscles was correlated with increased store-operated calcium entry (SOCE) physiology.orgcore.ac.uknih.gov. Biochemical analyses of SAR-KO muscle tissue indicated a significant elevation in the expression of mitsugumin 29 (MG29), a protein localized to the triad junction of skeletal muscle physiology.orgnih.gov. It is posited that the augmented SOCE activity observed in SAR-KO muscle may be linked to the increased expression of MG29, potentially representing a compensatory adaptation in calcium regulatory proteins in response to the absence of this compound physiology.orgnih.govmdpi.com. Both MG29 and SAR are considered potential therapeutic targets for muscular conditions that affect fatigue and strength, such as aging and muscular dystrophy frontiersin.org.
| Muscle Type | SAR Expression during Maturation | Effect of SAR Reduction/Ablation | Associated Changes |
| Skeletal Muscle | Gradual increase | Diminished Ca²⁺ uptake, altered Ca²⁺ handling, reduced contractile force, enhanced fatigue resistance | Decreased SERCA protein, increased MG29 expression nih.govmdpi.comfrontiersin.orgphysiology.orgcore.ac.uknih.govmdpi.com |
Contribution to Cardiac Electrophysiology and Sinus Rhythm Maintenance
This compound is also present in the cardiac SR and participates in the regulation of intracellular calcium within the heart nih.govmdpi.com. Cardiac SAR exhibits structural differences compared to skeletal muscle SAR nih.govmdpi.com. Similar to its function in skeletal muscle, cardiac SAR interacts with SERCA2a, thereby enhancing its stability and modulating its activity in the heart nih.govmdpi.comresearchgate.net.
Studies utilizing SAR-KO mouse models have underscored the critical role of cardiac SAR in maintaining heart function, particularly when subjected to stress nih.govmdpi.comresearchgate.net. Deficiency in SAR has been shown to lead to progressive heart failure in response to pressure overload, even in the presence of only mild cardiac dysfunction in sham-operated SAR-KO mice researchgate.netnih.govphysiology.orgresearchgate.net. This suggests that the expression of cardiac SAR is vital for the heart's ability to adapt to biomechanical stress researchgate.netresearchgate.net. Furthermore, exposure to physiological stress, such as endurance exercise training, resulted in significant impairment of cardiac function and maximal exercise capacity in SAR-KO mice researchgate.netnih.govphysiology.org. This impairment was correlated with a substantial downregulation of SERCA2a and other calcium handling proteins, alongside a deterioration of the calcium storage system in the SAR-KO heart under exercise stress nih.govphysiology.org. These findings highlight the crucial role of SAR in preserving cardiac function under physiological stresses by regulating calcium transport activity into the SR nih.govphysiology.org. This compound may represent a key target for exercise-induced adaptations of the SR calcium storage system aimed at maintaining cardiac function nih.govphysiology.org.
This compound is also necessary for the maintenance of a normal sinus rhythm during both aerobic and anaerobic exercise wikipedia.org. Research has indicated that this compound is involved in calcium signaling and contributes to observed sex differences in cardiac electrophysiology ahajournals.orgahajournals.org. A microRNA, miR-871 (and its human counterpart, miR-888), is responsible for reduced this compound expression in females, which in turn contributes to the distinct electrophysiological characteristics between sexes ahajournals.orgahajournals.org. Overexpression of miR-871 has been shown to mimic the effects on cardiac physiology observed in conditional cardiomyocyte-specific Srl-null mice ahajournals.orgahajournals.org. Conversely, inhibiting miR-871 in females resulted in a shortening of ventricular repolarization ahajournals.orgahajournals.org.
A novel signaling pathway involving Calcineurin (CaN), CREB-regulated transcription co-activator (CRTC), and this compound has been identified as a potential contributor to cardiac function and hypertrophy researchgate.netnih.govsciencedaily.com. Investigations in Drosophila and human induced cardiomyocytes suggest that this compound acts as a downstream effector of CRTC in the heart researchgate.netnih.govbiorxiv.org. Cardiac-specific knockdown of CRTC in flies led to phenotypes including cardiac restriction, myofibrillar disorganization, fibrosis, and tachycardia, mirroring the effects seen with manipulation of the fly ortholog of this compound (termed "thinman") researchgate.netsciencedaily.combiorxiv.org. Reduced expression of this compound in human induced cardiomyocytes following CRTC knockdown was associated with an increase in action potential duration researchgate.netnih.govbiorxiv.org. This conserved CaN-CRTC-Sarcalumenin signaling axis is proposed to represent an alternative pathway involved in cardiac hypertrophy researchgate.netnih.govbiorxiv.org.
| Cardiac Function Aspect | Role of this compound | Research Findings |
| Calcium Handling | Regulates intracellular Ca²⁺; interacts with SERCA2a to enhance stability and function | SAR-KO mice exhibit impaired Ca²⁺ transport, particularly under stress nih.govmdpi.comresearchgate.netresearchgate.net. |
| Response to Stress | Essential for maintaining cardiac function under biomechanical and physiological stress | Deficiency leads to progressive heart failure under pressure overload and impaired function during endurance exercise researchgate.netnih.govphysiology.orgresearchgate.net. |
| Sinus Rhythm Maintenance | Necessary for maintaining normal sinus rhythm during exercise | Important for maintaining normal sinus rhythm during aerobic and anaerobic activity wikipedia.org. |
| Cardiac Electrophysiology | Contributes to sex differences in electrophysiology | Regulation by miR-871/miR-888 influences SAR levels and affects ventricular repolarization ahajournals.orgahajournals.org. |
| Cardiac Hypertrophy | Involved in a CaN-CRTC-Sarcalumenin signaling pathway; acts as a downstream effector of CRTC | Manipulation affects heart structure, function, and action potential duration; represents an alternate pathway in cardiac hypertrophy researchgate.netnih.govsciencedaily.combiorxiv.org. |
Molecular Interactions and Regulatory Mechanisms of Sarcalumenin
Protein-Protein Interactions within the Sarcoplasmic Reticulum
Interaction with Calsequestrin and Calsequestrin-Like Proteins
Sarcalumenin is considered part of the luminal calcium-storage complexes within the SR, alongside calsequestrin and calsequestrin-like proteins (CLPs) such as CLP-150, CLP-170, and CLP-220. researchgate.netunipd.it While calsequestrin is predominantly found in the junctional SR, this compound is mainly located in the longitudinal SR. nih.govresearchgate.net These proteins collectively contribute to the high-capacity calcium buffering within the SR lumen, which is essential for providing sufficient calcium for muscle contraction and facilitating muscle relaxation by aiding calcium re-uptake. unipd.it Studies have indicated that abnormal expression patterns of this compound and calsequestrin-like proteins may be involved in muscle disorders, suggesting a relationship through adaptive or compensatory responses. researchgate.netunipd.it
Associations with Ryanodine (B192298) Receptors and Dihydropyridine (B1217469) Receptors
This compound's interactions can indirectly influence the function of ryanodine receptors (RyRs), the calcium release channels located in the junctional SR, and dihydropyridine receptors (DHPRs), the voltage-sensing L-type calcium channels in the transverse tubules that interact with RyRs during EC coupling. nih.govmdpi.com While the direct physical coupling during EC coupling occurs between DHPR and RyR1, this compound, as a luminal calcium buffer, contributes to the calcium environment within the SR, which in turn affects RyR activity. nih.govmdpi.comoup.com Cycles of phosphorylation and dephosphorylation of this compound and histidine-rich calcium-binding protein (HRC) have been shown to modulate the activity of the junctional ryanodine receptor calcium release channel complex. nih.govcore.ac.ukunipd.it
Interplay with Mitsugumin Proteins (e.g., MG29)
Research suggests an interplay between this compound and mitsugumin proteins, particularly MG29, a synaptophysin-related membrane protein found at the triad (B1167595) junction. nih.govphysiology.orgharvard.edu Studies using this compound knockout mice have shown an elevated expression of MG29, which correlated with enhanced store-operated calcium entry (SOCE) and increased resistance to muscle fatigue. physiology.orgharvard.edufrontiersin.org This suggests a potential compensatory mechanism where increased MG29 expression might offset the absence of this compound, contributing to altered calcium handling and improved fatigue resistance. physiology.orgfrontiersin.org MG29 is thought to influence EC coupling efficiency and potentially stimulate calcium release from the SR via interaction with RyR. physiology.org
Relationships with Other Calcium-Binding and Handling Proteins (e.g., Histidine-Rich Calcium-Binding Protein, Calreticulin)
This compound interacts with other luminal SR calcium-binding and handling proteins, including Histidine-Rich Calcium-Binding Protein (HRC) and calreticulin (B1178941). researchgate.netunipd.itnih.govmdpi.com HRC is another SR luminal protein that binds calcium with high capacity but low affinity and has been implicated in regulating SR calcium uptake, storage, and release. nih.govresearchgate.net Cycles of phosphorylation and dephosphorylation involving both this compound and HRC can modulate RyR activity. nih.govcore.ac.ukunipd.it Calreticulin is an ER luminal chaperone and calcium-binding protein that plays a role in protein folding and calcium homeostasis, particularly important during muscle development. unipd.itnih.govmdpi.com While calsequestrin is the major calcium-binding protein in adult cardiac muscle, calreticulin is more abundant in the developing heart. mdpi.com this compound also interacts directly with the Sarco-/Endoplasmic Reticulum Calcium ATPase (SERCA), the pump responsible for calcium re-uptake into the SR. nih.govresearchgate.netoup.comoup.com This interaction is thought to be important for SERCA stability and function, contributing to efficient calcium sequestration. nih.govoup.comoup.com
Post-Translational Modifications of this compound
Post-translational modifications, such as phosphorylation, can regulate the function and interactions of this compound.
Phosphorylation and Dephosphorylation Cycles
This compound is subject to phosphorylation and dephosphorylation cycles, which have been shown to modulate the activity of the ryanodine receptor calcium release channel complex. nih.govcore.ac.uknih.gov These modifications, potentially mediated by enzymes like casein kinase II type, contribute to the intricate regulation of calcium mobilization during EC coupling. nih.govresearchgate.net Phosphorylation status can influence the interaction of calcium-binding proteins with other components of the calcium release machinery, thereby impacting calcium flux rates from the SR lumen. maynoothuniversity.ie
Modulation of Calcium Release Channel Activity
This compound contributes to the modulation of calcium release during muscle contraction. nih.govresearchgate.net While calsequestrin (CSQ), primarily located in the junctional SR, is well-known for its interaction with ryanodine receptors (RyRs) and its role in regulating calcium homeostasis, this compound, located in the longitudinal SR, also appears to influence calcium release. nih.govresearchgate.net Studies suggest that this compound may interact with the ryanodine receptor type 2 (RyR2), the primary calcium release channel in cardiac muscle, and thereby modulate SR calcium release. oup.comnih.gov Research using cardiac SR indicates that an endogenous casein kinase II (CK II) can phosphorylate cardiac this compound, and this phosphorylation is associated with modified properties of the ryanodine receptor, including decreased calcium and ryanodine binding affinities. nih.gov This suggests a potential regulatory link between this compound phosphorylation and RyR activity.
Transcriptional and Post-Transcriptional Regulation of this compound Expression
The expression levels of this compound are controlled at both the transcriptional and post-transcriptional levels, contributing to its precise regulation in different muscle types and physiological conditions.
MicroRNA-Mediated Regulation of this compound Protein Levels
MicroRNAs (miRNAs) play a significant role in the post-transcriptional regulation of gene expression by reducing the protein levels of their target mRNAs. unc.edu Research has identified specific miRNAs that regulate this compound expression. For instance, miR-871, an X-chromosome encoded miRNA, has been shown to decrease this compound protein levels in female mice hearts. ahajournals.orgahajournals.orgnih.govprinceton.eduexlibrisgroup.com This miRNA-mediated regulation of this compound contributes to sex differences observed in cardiac electrophysiology and calcium signaling. ahajournals.orgahajournals.orgnih.govprinceton.eduexlibrisgroup.com The human orthologue of miR-871, miR-888, similarly regulates human this compound. ahajournals.orgnih.govprinceton.eduexlibrisgroup.com Inhibiting miR-871 in female mice led to increased this compound levels and altered heart repolarization, mimicking male heart characteristics. unc.edu
Regulation by Transcription Co-activators (e.g., CREB-Regulated Transcription Co-activators - CRTC)
Transcriptional co-activators also influence this compound expression. Studies, particularly in Drosophila and zebrafish models, have implicated CREB-Regulated Transcription Co-activators (CRTC) in the regulation of this compound (identified as the fly ortholog "thinman"). biorxiv.orgsalk.edusdbonline.orgnih.govresearchgate.net CRTC proteins are activated by calcineurin (CaN) and are known regulators of metabolism. biorxiv.orgsdbonline.orgnih.govresearchgate.net Research suggests that CaN-CRTC signaling represents a pathway that can regulate this compound expression in the heart. biorxiv.orgsalk.edusdbonline.orgnih.govresearchgate.net In Drosophila, cardiac-specific knockdown of CRTC led to phenotypes similar to those observed with manipulation of the this compound ortholog, suggesting that this compound is a downstream effector of CRTC in the heart. biorxiv.orgsdbonline.orgnih.govresearchgate.net Studies in human induced cardiomyocytes also showed that CRTC knockdown resulted in a reduction in this compound expression. salk.edunih.govresearchgate.net This indicates a conserved regulatory pathway involving CRTC and this compound in cardiac function and hypertrophy. biorxiv.orgsalk.edusdbonline.orgnih.govresearchgate.net
Sex-Specific Expression Patterns of this compound
Evidence suggests that this compound expression can exhibit sex-specific patterns. As mentioned in the context of miRNA regulation, miR-871, which is expressed at higher levels in females, leads to decreased this compound protein levels in female hearts compared to males. ahajournals.orgahajournals.orgnih.govprinceton.eduexlibrisgroup.com This differential expression contributes to observed sex differences in cardiac physiology. ahajournals.orgahajournals.orgnih.govprinceton.eduexlibrisgroup.com Additionally, studies in dogs have examined transcriptional changes of genes encoding sarcoplasmic reticulum calcium-binding proteins, including this compound, and found that multiple transcripts, including this compound, were significantly downregulated in the heart and extensor carpi ulnaris muscle of female dogs compared to males. d-nb.info These findings highlight sex as an important factor influencing this compound expression levels in a tissue-specific manner. d-nb.info
Pathophysiological Implications of Sarcalumenin Dysfunction
Sarcalumenin in Muscle Wasting Disorders
Alterations in this compound levels and function have been observed in muscle wasting conditions, contributing to impaired calcium handling and subsequent muscle weakness. mdpi.comnih.gov
Abnormal Calcium Handling in Muscular Dystrophies (e.g., Duchenne Muscular Dystrophy)
Duchenne Muscular Dystrophy (DMD) is a severe X-linked muscle-wasting disease characterized by the absence of functional dystrophin protein. frontiersin.orgcore.ac.uk Abnormal calcium handling is considered a major secondary event in DMD pathogenesis, contributing to muscle degeneration and weakness. nih.govfrontiersin.orgcore.ac.uknih.gov Studies have shown a drastic reduction in this compound protein levels in the skeletal muscle fibers of mdx mice, a common animal model for DMD, with approximately 70% lower levels compared to normal skeletal muscles. nih.govcore.ac.uknih.gov This reduction in SAR, along with potential alterations in other SR calcium-handling proteins like calsequestrin, can impair the calcium buffering capacity of the SR lumen. nih.govcore.ac.uknih.gov The impaired calcium shuttling between SERCA uptake sites and calsequestrin clusters via SAR, coupled with a decreased luminal ion-binding capacity, may indirectly amplify the increase in cytosolic calcium levels caused by calcium leakage channels in dystrophic muscle. core.ac.uknih.gov This abnormal calcium cycling is thought to be involved in calcium-induced myonecrosis, a key feature of muscular dystrophy. core.ac.uknih.gov
Impact of this compound Deficiency on Muscle Weakness Mechanisms
This compound is considered important in the release and uptake of calcium, which is essential for the excitation-contraction-relaxation cycle in skeletal muscle cells and the maintenance of muscle strength. frontiersin.org Studies using this compound knockout (SAR-KO) mice have shown that while SAR is not essential for fundamental muscle function, it contributes to improving the calcium handling functions of the SR. frontiersin.org Muscle from SAR-KO mice exhibited weakened calcium uptake in isolated SR vesicles. frontiersin.org Furthermore, in mutant muscles, a decrease in SERCA protein expression was observed despite consistent mRNA levels, suggesting a role for SAR in maintaining SERCA protein stability. frontiersin.orgdoi.org The reduced levels of SAR protein in dystrophic muscles and the impaired calcium handling associated with its deficiency are proposed to contribute to the progressive muscle weakness seen in these disorders. mdpi.comnih.govfrontiersin.orgoup.com Abnormal calcium homeostasis and impaired luminal calcium buffering are considered major downstream effects leading to muscle weakness and accelerated protein degradation in dystrophic muscles. nih.gov
This compound in Cardiac Pathologies
This compound is also expressed in cardiac muscle and plays a role in cardiac calcium handling. mdpi.comresearchgate.net Its dysfunction has been linked to the progression of cardiac pathologies. mdpi.comdoi.org
Role in Cardiac Hypertrophy and Heart Failure Progression
Impaired calcium re-uptake into the SR is a significant factor in the pathogenesis of cardiac dysfunction and heart failure. doi.orgnih.govresearchgate.net Studies have shown that this compound expression is significantly downregulated in hypertrophic hearts from various animal models. doi.orgnih.gov In SAR-KO mice subjected to pressure overload (a model for cardiac hypertrophy), there was significantly higher mortality compared to wild-type mice. doi.orgnih.gov Pressure overload also led to a significant downregulation of SERCA2a protein in SAR-KO hearts, which was not as pronounced in wild-type hearts, despite unchanged SERCA2a mRNA levels. doi.orgnih.gov This suggests that SAR may protect SERCA2a activity under stress conditions. doi.orgnih.gov Consequently, SR calcium uptake and cardiac function were significantly reduced in SAR-KO mice after pressure overload. doi.orgnih.gov The functional interaction between SAR and SERCA2a appears to enhance SERCA2a protein stability and facilitate calcium sequestration into the SR, which is essential for preserving cardiac function under biomechanical stress. doi.orgnih.gov
This compound Deficiency under Biomechanical Stress Conditions
Cardiac this compound is pivotal in maintaining heart function by regulating calcium transport activity into the SR, particularly when the heart is subjected to stress. mdpi.comresearchgate.net Biomechanical stress, such as pressure overload, has been shown to promote progressive heart failure in SAR-deficient mouse models. mdpi.comresearchgate.netnih.gov This indicates that cardiac SAR expression is essential for the heart's adaptation to such stress. mdpi.comnih.gov Similarly, under physiological stress like endurance exercise training, SAR deficiency led to significantly decreased maximal exercise ability and reduced cardiac function in mice. core.ac.uk This was associated with a significant downregulation of SERCA2a protein and activity in SAR-KO hearts after training, whereas SERCA2a was upregulated in wild-type hearts. core.ac.uk These findings suggest that SAR plays a critical role in maintaining cardiac function under both pathological and physiological stress conditions by regulating SR calcium transport. mdpi.comcore.ac.ukbadrilla.comclevelandclinic.orgunipd.itmaynoothuniversity.ie
This compound in Age-Related Muscle Decline (Sarcopenia)
Sarcopenia is characterized by age-related muscle atrophy and a progressive decline in muscle strength. mdpi.comunipd.it Impaired calcium homeostasis is proposed to play a key role in sarcopenia and age-related muscle weakness. mdpi.comnih.gov Studies have shown that this compound, a major luminal calcium-binding protein, is greatly reduced in the skeletal muscle of aged rats compared to adult specimens. badrilla.com This age-dependent reduction in SAR, along with decreases in other calcium-handling proteins, may contribute to abnormal luminal calcium buffering and/or decreased calcium removal from the sarcolemma. badrilla.com These alterations could exacerbate impaired signaling or disturbed intracellular ion balance in aged muscle fibers, potentially causing contractile weakness. badrilla.com While loss of muscle mass is a fundamental aspect of sarcopenia, progressive muscle weakness is the primary cause of associated morbidity and mortality. mdpi.com Abnormal calcium handling related to SAR reduction may contribute to the multifactorial etiology of sarcopenia and be directly involved in contractile weakness. mdpi.com
Potential Contribution to Other Muscle-Related Conditions (e.g., Malignant Hyperthermia, Ethanol-Induced Myopathy)
This compound (SAR) is a calcium-binding protein located primarily in the longitudinal sarcoplasmic reticulum (SR) of striated muscle, playing a role in calcium buffering and modulation of calcium uptake and release during excitation-contraction coupling nih.govnih.govresearchgate.net. Given its function in calcium handling, its potential involvement in muscle disorders characterized by disrupted calcium homeostasis, such as Malignant Hyperthermia (MH) and Ethanol-Induced Myopathy, has been investigated.
Malignant Hyperthermia is a potentially fatal inherited myopathy triggered by certain anesthetics, leading to an uncontrolled increase in intracellular calcium levels nih.gov. While mutations in the ryanodine (B192298) receptor 1 (RyR1) and CACNA1S genes are the primary genetic causes associated with MH susceptibility, research has explored the status of other calcium-handling proteins like this compound in this condition nih.gov. One study utilizing immunoblotting to compare protein expression levels in skeletal muscle biopsies from individuals susceptible to MH and normal controls found no major changes in the expression levels of this compound, among other calcium-handling proteins nih.govphysiology.orgmaynoothuniversity.ie. This suggests that altered this compound expression may not be a primary factor in the predisposition to MH. The decreased calcium-loading ability of the SR observed in MH-susceptible muscle is thought to be more likely related to altered quaternary structure or modified functional dynamics of the calcium-regulatory apparatus, rather than changes in the expression of proteins like this compound nih.govphysiology.orgmaynoothuniversity.ie. However, studies using a this compound knockout mouse model have indicated that this compound contributes to calcium buffering and the maintenance of SERCA pump proteins, which are essential for excitation-contraction coupling and muscle strength physiology.orgnih.gov. Muscles from this compound-deficient mice exhibited enhanced store-operated calcium entry (SOCE) and reduced fatigability, highlighting this compound's role in calcium dynamics, which is fundamentally linked to the pathophysiology of MH physiology.orgnih.gov.
Advanced Research Methodologies for Sarcalumenin Studies
In Vivo Model Systems for Sarcalumenin Research
In vivo studies utilizing genetically modified organisms and disease models have been instrumental in understanding the systemic effects of altered this compound expression.
Generation and Analysis of this compound Knockout Animal Models
This compound knockout (SAR-KO or sar-/-) mice have been generated to investigate the consequences of SAR deficiency. One method involves replacing the first exon of the sar gene with a neomycin-resistant gene (neo) through homologous recombination in embryonic stem (ES) cells. Chimeric mice are then produced by injecting these ES cells into blastocysts, followed by breeding to obtain heterozygous and subsequently homozygous knockout mice. These SAR-deficient mice are typically backcrossed to a standard strain, such as C57BL/6J, for multiple generations to ensure a consistent genetic background. physiology.org
Analysis of SAR-KO mice has revealed notable phenotypic changes, particularly concerning muscle function and calcium handling. Studies have shown that this compound ablation can alter store-operated Ca²⁺ entry (SOCE) and enhance muscle fatigue resistance. physiology.orgnih.gov For instance, sar-/- mice exhibited reduced fatigue during treadmill exercise compared to wild-type mice. physiology.orgnih.gov Isolated muscles from sar-/- mice, such as the soleus and extensor digitorum longus, also demonstrated greater resistance to intermittent fatiguing stimulation. physiology.orgnih.gov Biochemical analysis of sar-/- muscles has indicated significantly elevated expression of mitsugumin 29 (MG29), a protein located in the triad (B1167595) junction of skeletal muscle. physiology.orgnih.gov This compensatory increase in MG29 may be correlated with the enhanced SOCE observed in sar-/- muscle, suggesting that systemic this compound ablation leads to enhanced fatigue resistance through compensatory changes in calcium regulatory proteins affecting SOCE. physiology.orgnih.gov
Utilization of Disease Models (e.g., mdx mice) for this compound Investigation
The mdx mouse model, which serves as a well-established model for X-chromosome-linked muscular dystrophy (Duchenne muscular dystrophy), has been utilized to investigate this compound's involvement in muscular dystrophy. core.ac.uknih.gov Studies on mdx skeletal muscle fibers have demonstrated a drastic reduction in this compound expression, with levels reported to be approximately 70% lower compared to normal skeletal muscles. core.ac.uknih.govnih.gov This significant decrease in SAR protein has been confirmed by both immunoblot analysis and immunofluorescence microscopy. core.ac.uknih.gov The reduced expression of this compound in dystrophic fibers suggests that impaired calcium handling, partly due to decreased SAR levels, may play a key role in the pathophysiology of muscular dystrophy. core.ac.uknih.govnih.gov This reduction in SAR, alongside potential alterations in other calcium-binding proteins like calsequestrin, could contribute to abnormal calcium cycling within the SR, potentially exacerbating muscle weakness. core.ac.uknih.gov
Proteomic analysis comparing spared and affected muscles from mdx mice has also provided insights. For example, this compound levels were found to be increased in control extraocular muscles (EOM) compared to control diaphragm, suggesting that the inherent properties of EOM, including higher levels of calcium-handling proteins like this compound and calsequestrin-1, may contribute to their relative protection against myonecrosis in muscular dystrophy. plos.org
Application of Comparative Organismal Models (e.g., Drosophila, Zebrafish)
Comparative organismal models, such as Drosophila melanogaster (fruit fly) and zebrafish, are increasingly being used to study conserved biological pathways involving this compound. These models offer advantages such as shorter life cycles, ease of genetic manipulation, and lower maintenance costs. researchgate.net
In Drosophila, the ortholog of this compound, often referred to as "thinman," has been investigated in the context of cardiac function and hypertrophy. Studies using Drosophila have shown that manipulating the expression of the fly ortholog of this compound can recapitulate cardiac phenotypes observed with altered expression of CREB-regulated transcription co-activator (CRTC), a nutrient sensor involved in cardiac hypertrophy. researchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net RNA sequencing of Drosophila hearts with cardiac-specific CRTC knockdown or overexpression identified the fly ortholog of this compound as a downstream effector of CRTC. researchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net
Zebrafish also serve as a valuable vertebrate model for studying this compound. CRTC knockdown in zebrafish has been shown to cause cardiac restriction, similar to the phenotypes observed in Drosophila. researchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net Research using zebrafish models, including those employing stable isotope labeling by amino acids in cell culture (SILAC) for proteomic analysis, has identified this compound as a protein present in various organs, including the heart and muscle. acs.org Studies using human induced cardiomyocytes derived from induced pluripotent stem cells (hiPSC-CMs) have also shown that CRTC knockdown leads to a reduction in this compound expression and increased action potential duration, further supporting a conserved pathway involving CRTC and this compound in cardiac function across different species. researchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net
In Vitro Cellular and Biochemical Approaches
In vitro studies using cultured cells and isolated proteins are crucial for dissecting the molecular mechanisms involving this compound at a finer level.
Recombinant Expression and Functional Characterization in Cultured Cell Systems (e.g., HEK293T cells, human induced cardiomyocytes)
Cultured cell systems, such as human embryonic kidney 293T (HEK293T) cells and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), are utilized for the recombinant expression and functional characterization of this compound. researchgate.netoup.comdoi.orgnih.govoup.combosterbio.comelifesciences.orgplos.orgfrontiersin.orgbiorxiv.org
HEK293T cells are commonly used for expressing recombinant proteins due to their ease of culture and transfection efficiency. Studies have involved transfecting HEK293T cells with cDNA encoding this compound, often in combination with other proteins like SERCA2a, to investigate their interaction and functional consequences. researchgate.netoup.comdoi.orgnih.govoup.com Recombinant this compound protein can be produced in these cells and subsequently purified for biochemical analyses. bosterbio.com Co-expression studies in HEK293T cells have demonstrated that this compound can augment SERCA2a-mediated Ca²⁺ uptake and significantly prolong the half-life of SERCA2a protein, suggesting a role for this compound in enhancing SERCA2a stability and function. researchgate.netoup.comdoi.orgnih.govoup.com
Human induced cardiomyocytes (hiPSC-CMs) provide a valuable human-relevant model for studying cardiac calcium handling and the role of this compound. researchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.netelifesciences.orgplos.orgfrontiersin.orgbiorxiv.org These cells express key calcium-handling proteins, including SERCA, and exhibit functional SR calcium stores. plos.orgfrontiersin.org Studies using hiPSC-CMs have shown that knockdown of CRTC, which regulates this compound expression in other models, leads to a reduction in this compound (SRL) expression and altered action potential duration. researchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net hiPSC-CMs are also being used to model disease conditions, such as inflammation-induced aberrant calcium transients, and can be used to assess the effects of interventions on calcium handling. elifesciences.orgbiorxiv.org While hiPSC-CMs are considered immature compared to adult cardiomyocytes, efforts are ongoing to improve their maturation for more accurate disease modeling. frontiersin.org
Protein Isolation, Purification, and Interaction Studies (e.g., Immunoprecipitation)
Protein isolation and purification techniques are essential for studying the biochemical properties of this compound and its interactions with other proteins. This compound can be isolated from muscle tissues or from cultured cells expressing recombinant this compound. researchgate.netoup.comdoi.orgnih.govoup.comcore.ac.uknih.govbosterbio.com
Immunoprecipitation (IP) is a key technique used to investigate protein-protein interactions involving this compound. This method involves using an antibody specific to this compound or a potential interacting protein to pull down protein complexes from cell or tissue lysates. researchgate.netoup.comdoi.orgnih.govoup.comnih.gov Studies have successfully used co-immunoprecipitation to demonstrate a physical interaction between this compound and SERCA2a in both cDNA-transfected HEK293T cells and mouse ventricular muscles. researchgate.netoup.comdoi.orgnih.govoup.com Differential co-immunoprecipitation experiments have also been employed to assess protein-protein interactions in disease states, such as the mdx mouse model, revealing a tight linkage between this compound and the SERCA1 isoform of the SR Ca²⁺-ATPase in skeletal muscle. core.ac.uknih.gov Chemical cross-linking is another technique used in conjunction with biochemical analysis to evaluate the proximity and interaction of proteins like this compound and SERCA. core.ac.uknih.gov
Advanced Imaging and Proteomic Techniques in this compound Studies
Advanced imaging and proteomic approaches provide crucial insights into the spatial distribution and quantitative expression of this compound within muscle cells.
Confocal Microscopy and Immunofluorescence Localization
Confocal microscopy, often coupled with immunofluorescence, is a powerful tool for visualizing the precise location of this compound within the complex architecture of muscle fibers. Immunofluorescence involves using antibodies specific to this compound, conjugated with fluorescent dyes, to label the protein. Confocal microscopy then allows for optical sectioning, producing high-resolution images that reveal the protein's distribution in specific cellular compartments, such as the sarcoplasmic reticulum (SR).
Studies have utilized immunofluorescence and confocal microscopy to demonstrate the correct targeting of exogenously introduced this compound to the junctional SR in mouse muscle fibers. nih.gov This technique confirmed that the reintroduced protein localized to the expected cellular site. Confocal microscopy has also been employed to monitor the spatial and temporal distribution of calcium indicators trapped within T-tubules in skinned muscle fibers, a technique relevant to understanding this compound's role in calcium handling. physiology.org Furthermore, immunofluorescence microscopy has been used to survey the localization of this compound and other calcium-handling proteins in muscle tissue, revealing reduced levels of this compound in aged muscle fibers. core.ac.uk
Quantitative Proteomics for this compound Expression Analysis (e.g., Mass Spectrometry)
Quantitative proteomics, particularly utilizing mass spectrometry, enables the measurement of this compound protein abundance in biological samples. This is essential for understanding how this compound expression changes in different physiological or pathological conditions. Mass spectrometry-based proteomics allows for the identification and quantification of thousands of proteins simultaneously, offering a comprehensive view of the cellular proteome. thermofisher.comnih.gov
Parallel reaction monitoring mass spectrometry has been used to quantify specific this compound peptides, providing data on the protein's expression levels in contexts such as sex-based differences in cardiac tissue. ahajournals.org Quantitative proteomics workflows typically involve sample lysis, protein separation, digestion into peptides, and subsequent analysis by mass spectrometry. bioanalysis-zone.com Various quantitative strategies, including stable isotope labeling (metabolic or chemical) and label-free approaches, can be employed to determine relative or absolute protein quantities. nih.govnih.gov While comprehensive proteome characterization remains challenging due to complexity and dynamic range, sub-proteome fractionation techniques can simplify analysis. nih.gov
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques are crucial for investigating the regulation of this compound gene expression and the impact of genetic alterations on this compound production and function.
Gene Expression Profiling (e.g., RT-qPCR)
Gene expression profiling, commonly performed using techniques like reverse transcription quantitative PCR (RT-qPCR), measures the levels of this compound messenger RNA (mRNA). This provides insight into the transcriptional regulation of the Srl gene (encoding this compound). RT-qPCR allows for the quantification of specific mRNA targets and is widely used to assess changes in gene expression under various experimental conditions. nih.gov
RT-qPCR has been used to determine Srl mRNA expression levels in different biological contexts, such as comparing male and female mouse hearts. ahajournals.org This technique involves extracting total RNA, synthesizing complementary DNA (cDNA), and then performing quantitative PCR using primers specific for the Srl gene. nih.gov Normalization to reference genes is typically performed to ensure accurate quantification of relative mRNA levels. nih.gov Studies have shown that Srl expression can be influenced by factors like microRNAs. ahajournals.org RT-qPCR analysis has also been used to quantify thinman (the fly ortholog of this compound) expression in isolated fly hearts. nih.govresearchgate.net
Studies on Alternative Splicing and Gene Regulation
This compound gene expression can be regulated at multiple levels, including transcriptional control and post-transcriptional mechanisms such as alternative splicing. Alternative splicing is a process where different combinations of exons from a single gene are included in the mature mRNA, leading to the production of multiple protein isoforms. libretexts.orgthe-scientist.com This significantly increases the protein diversity that can be generated from a limited number of genes. the-scientist.com
Research indicates that this compound undergoes alternative splicing, resulting in different protein isoforms. ahajournals.org Studies have depicted schematic representations of this compound alternative splicing and analyzed the expression of different isoforms using techniques like Western blot. ahajournals.org Alternative splicing is a tightly regulated process influenced by cis-acting elements on the pre-mRNA and trans-acting factors, including regulatory proteins. libretexts.orgnih.gov This regulation is crucial for cellular differentiation and development, and disruptions in alternative splicing are linked to various diseases. the-scientist.comnih.gov Furthermore, gene regulation mechanisms, including the influence of microRNAs like miR-871, have been shown to regulate this compound protein levels post-transcriptionally by affecting its expression. ahajournals.org The interplay between alternative splicing and other gene regulation mechanisms, such as nonsense-mediated decay (NMD), can also impact the final abundance of functional this compound protein. nih.gov
Future Directions and Emerging Research Avenues
Elucidating Underexplored Functions of Sarcalumenin Isoforms
This compound is known to exist in different isoforms, including a long isoform (160 kDa) and a shorter 53 kDa glycoprotein (B1211001) variant produced by alternative splicing. nih.govresearchgate.net The long isoform contains a calcium-binding domain, while the function of the short isoform remains unclear. nih.govresearchgate.net Cardiac this compound also shows distinct characteristics compared to skeletal muscle this compound, suggesting tissue-specific isoforms or post-translational modifications with potentially unique functions. nih.gov Future research should focus on isolating and characterizing these different isoforms to understand their specific localization, calcium-binding properties, protein interactions, and functional contributions to muscle physiology in various muscle types and developmental stages. Investigating the regulatory mechanisms governing the expression and splicing of the SRL gene, which encodes this compound, could provide insights into how the balance of these isoforms is maintained and altered in different conditions.
Comprehensive Mapping of this compound Interactome and Its Functional Consequences
This compound is known to interact with key SR proteins, including SERCA (Sarco-Endoplasmic Reticulum Calcium ATPase), and has been shown to improve SERCA stability and modulate its function, facilitating calcium sequestration into the SR. nih.govresearchgate.netresearchgate.netnih.gov It has also been implicated in interactions related to Store-Operated Calcium Entry (SOCE) mechanisms. nih.govphysiology.orgresearchgate.net A comprehensive mapping of the this compound interactome using advanced proteomic techniques is crucial to identify novel binding partners within the SR lumen and membrane, as well as potential interactions with cytosolic or other organellar proteins. nih.govplos.orgelifesciences.org Understanding these interactions will shed light on how this compound coordinates with other calcium-handling proteins and signaling molecules to regulate calcium homeostasis and other cellular processes. Investigating the functional consequences of these interactions, particularly how they are modulated by calcium levels or post-translational modifications, will be key to deciphering this compound's role in complex cellular networks.
Advanced Structural Biology Approaches to this compound Function
While some structural features of this compound are known, such as its acidic calcium-binding region in the long isoform, detailed high-resolution structural information is limited. nih.govphysiology.org Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), X-ray crystallography, and nuclear magnetic resonance (NMR), are needed to determine the three-dimensional structure of this compound, its different isoforms, and its complexes with interacting proteins like SERCA and potentially other calcium-handling or regulatory proteins. nih.govfrontiersin.org Understanding the structural basis of this compound's calcium binding and its interactions will provide critical insights into its molecular mechanisms of action, including how it buffers calcium, influences SERCA activity, and contributes to SR structure and function. This structural information can inform the design of targeted therapies for this compound-related disorders.
Understanding Compensatory Mechanisms in this compound Deficiency
Studies using this compound knockout mouse models have revealed compensatory changes in other calcium regulatory proteins, such as an elevated expression of mitsugumin 29 (MG29), which may contribute to enhanced SOCE and altered muscle fatigue resistance. physiology.orgfrontiersin.org this compound deficiency has also been observed in the context of muscular dystrophy, where reduced levels of this compound and other calcium-binding proteins are noted, potentially triggering impaired luminal ion transport. nih.govcore.ac.uk Further research is needed to fully characterize the spectrum of compensatory mechanisms that are activated in response to this compound deficiency in different muscle types and under various physiological and pathological conditions. researchgate.netnih.govcore.ac.uk Identifying the signaling pathways and molecular players involved in these compensatory responses could reveal novel therapeutic targets for ameliorating the effects of this compound dysfunction or deficiency in muscle diseases.
Q & A
Q. What is the structural characterization of sarcalumenin, and how does it inform its calcium-binding function?
this compound is a lumenal glycoprotein in the sarcoplasmic reticulum (SR) with two isoforms (53 kDa and 160 kDa) produced by alternative splicing . The 160-kDa isoform contains an acidic 436-amino acid insert rich in Ca²⁺-binding domains, confirmed via cDNA cloning and SDS-PAGE analysis . Glycosylation sites (e.g., Asn-281 and Asn-389) and a signal peptide (residues 1–20) are critical for its localization and stability . Structural studies using two-dimensional gel electrophoresis distinguish this compound from other SR proteins (e.g., histidine-rich protein) based on pI differences .
Q. What experimental methods are used to detect and quantify this compound expression in muscle tissues?
Immunoblotting with isoform-specific antibodies is the primary method for detecting this compound . Confocal microscopy localizes it within SR lumenal compartments, while quantitative proteomics (e.g., LC-MS/MS) measures age-related expression changes . For accurate quantification, ensure antibody specificity by cross-referencing with recombinant proteins expressed in COS-1 cells .
Advanced Research Questions
Q. How do age-related reductions in this compound contribute to impaired calcium homeostasis in sarcopenia?
Aged rat skeletal muscle shows significant decreases in this compound and Ca²⁺-extruding proteins (e.g., Na⁺/Ca²⁺ exchanger), while SR proteins like calsequestrin remain stable . This imbalance disrupts SR Ca²⁺ buffering, leading to prolonged cytosolic Ca²⁺ elevation and triad signaling defects. Experimental models comparing young (3–6 months) vs. senescent (24–28 months) rats are critical for isolating age-specific effects . Proteomic workflows combining redox analysis and Western blotting can link protein oxidation (e.g., glycolytic enzymes) to contractile dysfunction .
Q. What methodological challenges arise when studying this compound isoforms, and how can they be resolved?
The 53-kDa and 160-kDa isoforms share identical C-terminal sequences but differ in Ca²⁺-binding capacity due to the acidic insert in the larger isoform . Challenges include:
- Antibody cross-reactivity : Use epitope-specific antibodies validated via knockout models or siRNA silencing.
- Isoform separation : Employ IDA-Zn²⁺-agarose chromatography to isolate the 160-kDa isoform from histidine-rich proteins .
- Functional assays : Use ⁴⁵Ca²⁺ overlay assays to compare Ca²⁺-binding affinity between isoforms .
Q. How can contradictory findings about this compound’s role in β-adrenergic signaling be reconciled?
this compound modulates Ca²⁺ transients during β-adrenergic stimulation in cardiomyocytes, but its downregulation in hESC-derived ventricular cardiomyocytes (hESC-VCMs) correlates with poor adrenergic responsiveness . To resolve contradictions:
- Model specificity : Compare results across species (e.g., rodents vs. humans) and cell types (e.g., skeletal vs. cardiac muscle).
- Knockdown/overexpression studies : Use CRISPR-Cas9 to assess this compound’s direct impact on cAMP/PKA signaling pathways .
- Data normalization : Control for SR load variations using fluo-4 AM Ca²⁺ imaging .
Q. What experimental designs are optimal for studying this compound’s interaction with other SR calcium regulators?
Co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA) can identify this compound’s binding partners (e.g., calsequestrin or SERCA) . For functional studies:
- Knockout models : Generate SRL⁻/⁻ mice to assess compensatory upregulation of other Ca²⁺ buffers.
- In vitro reconstitution : Incorporate purified this compound into artificial SR vesicles to measure Ca²⁺ uptake/release kinetics .
- Live-cell imaging : Use GCaMP6f-transfected myotubes to visualize real-time Ca²⁺ fluctuations under siRNA-mediated this compound suppression .
Methodological and Data Analysis Questions
Q. How should researchers address variability in this compound expression data across different muscle types?
- Tissue-specific normalization : Use housekeeping proteins (e.g., GAPDH) validated for skeletal vs. cardiac muscle.
- Batch effect correction : Apply linear mixed models in proteomic datasets to account for inter-lab variability .
- Meta-analysis : Aggregate data from public repositories (e.g., UniProt, PRIDE) to identify consensus expression patterns .
Q. What statistical approaches are recommended for analyzing this compound’s role in calcium dynamics?
- Time-series analysis : Fit Ca²⁺ transient data to exponential decay models to compute SR leak rates .
- Multivariate regression : Correlate this compound abundance with contractile parameters (e.g., peak force, relaxation time) in aged muscle .
- Pathway enrichment : Use tools like STRING or DAVID to map this compound-interacting proteins onto Ca²⁺ signaling pathways .
Experimental Design Considerations
Q. What controls are essential when investigating this compound’s contribution to SR calcium storage?
- Positive controls : Include tissues with known high this compound expression (e.g., adult skeletal muscle) .
- Negative controls : Use SRL siRNA-treated cells or SRL⁻/⁻ animal models .
- Technical replicates : Perform triplicate immunoblots with independent lysate preparations to confirm reproducibility .
Q. How can researchers optimize sample preparation for this compound proteomics in aged tissues?
- Preservation : Snap-freeze muscle biopsies in liquid N₂ to prevent protein degradation.
- SR enrichment : Use differential centrifugation to isolate SR vesicles, followed by LC-MS/MS with TMT labeling for quantification .
- Redox profiling : Treat samples with iodoacetamide to block free thiols before analyzing oxidative modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
